molecular formula C15H14ClN3 B13870149 4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13870149
M. Wt: 271.74 g/mol
InChI Key: LPEAUDPVWMUSQA-UHFFFAOYSA-N
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Description

4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a propyl group at the 2-position.

Preparation Methods

The synthesis of 4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

4-chloro-6-phenyl-2-propyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C15H14ClN3/c1-2-6-13-17-12-9-11(10-7-4-3-5-8-10)18-14(12)15(16)19-13/h3-5,7-9,18H,2,6H2,1H3

InChI Key

LPEAUDPVWMUSQA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)Cl)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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